7-Bromopyrazolo[1,5-a]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-1-2-5-4-7(9)10-11(5)6/h1-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAWEFIYCHMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromopyrazolo 1,5 a Pyridin 2 Amine and Analogous Pyrazolo 1,5 a Pyridine Systems
General Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction
The construction of the pyrazolo[1,5-a]pyridine core is a well-established area of heterocyclic chemistry, with several reliable methods available to synthetic chemists.
Cyclization Reactions
Cyclization reactions represent a fundamental approach to the synthesis of the pyrazolo[1,5-a]pyridine skeleton. A common and effective method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, such as β-diketones. This transformation proceeds through a cross-dehydrogenative coupling mechanism, promoted by reagents like acetic acid and molecular oxygen, leading to the formation of the fused heterocyclic system. chemsynthesis.com This method is valued for its efficiency and the ability to generate a variety of substituted pyrazolo[1,5-a]pyridines.
Another significant cyclization strategy is the [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes. chemsynthesis.com This approach provides a versatile route to multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org
Condensation Reactions
Condensation reactions provide another powerful tool for the synthesis of the pyrazolo[1,5-a]pyridine core. A notable example is the reaction of N-amino-pyridinium salts with alkynylesters. This method allows for the construction of the bicyclic system with the incorporation of an ester functionality, which can be a handle for further synthetic modifications.
One-Pot Multi-Component Synthesis Approaches
To enhance synthetic efficiency and reduce waste, one-pot multi-component synthesis strategies have been developed for pyrazolo[1,5-a]pyridine analogs like pyrazolo[1,5-a]pyrimidines. These reactions combine three or more starting materials in a single reaction vessel to form the complex heterocyclic product in a single step. For instance, a three-component condensation of a 3,5-diaminopyrazole derivative with triethyl orthoformate and a carbonyl compound can yield highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Such approaches are highly valued for their atom economy and the ability to rapidly generate libraries of diverse compounds. nih.gov
| Reactant A | Reactant B | Reactant C | Product | Reference |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Triethyl orthoformate | Carbonyl compounds | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Ethyl acetoacetate | Benzaldehyde | Ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | nih.gov |
Microwave-Assisted Synthetic Protocols
The application of microwave irradiation has significantly advanced the synthesis of pyrazolo[1,5-a]pyridine systems. Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to various reactions for the synthesis of pyrazolo[1,5-a]pyridines and their analogs, including cyclization and multi-component reactions. nih.gov The efficiency of microwave heating makes it an attractive method for the rapid synthesis of these important heterocyclic compounds.
| Reaction Type | Reactants | Conditions | Product | Reference |
| Cyclization | 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one and active methylene reagents | Microwave irradiation | Pyrazolopyridine derivatives | nih.gov |
Application of Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of pyrazolo[1,5-a]pyridine systems, green chemistry principles have been successfully applied. This includes the use of greener solvents, such as water, and the development of solvent-free reaction conditions. For example, an efficient synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot multi-component reaction in water. Furthermore, the use of molecular oxygen as a green oxidant in cross-dehydrogenative coupling reactions exemplifies the move towards more sustainable chemical processes. chemsynthesis.com
| Green Chemistry Principle | Synthetic Approach | Reactants | Product | Reference |
| Use of Green Oxidant | Cross-dehydrogenative coupling | N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds | Pyrazolo[1,5-a]pyridines | chemsynthesis.com |
Targeted Synthesis of Brominated Pyrazolo[1,5-a]pyridin-2-amine Derivatives
The synthesis of specifically substituted pyrazolo[1,5-a]pyridines, such as 7-Bromopyrazolo[1,5-a]pyridin-2-amine, requires a targeted approach. A plausible and efficient strategy involves a two-step process: the construction of the 2-aminopyrazolo[1,5-a]pyridine core followed by regioselective bromination, or the use of a pre-brominated starting material.
A direct and straightforward method for the synthesis of 2-aminopyrazolo[1,5-a]pyridines involves the N-amination of 2-pyridineacetonitriles with a suitable aminating agent like O-(mesitylsulfonyl)hydroxylamine, followed by a base-promoted intramolecular cyclization. This one-pot procedure allows for the efficient construction of the 2-amino-substituted pyrazolo[1,5-a]pyridine scaffold.
To obtain the desired 7-bromo derivative, one could start with a brominated 2-pyridineacetonitrile. For instance, 4-bromo-2-cyanomethylpyridine could serve as a key precursor. Alternatively, direct bromination of the 2-aminopyrazolo[1,5-a]pyridine core can be achieved. Studies on the regioselective halogenation of related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that direct bromination is a viable strategy. For example, the use of potassium bromide in the presence of a hypervalent iodine(III) reagent in water can achieve regioselective bromination. nih.gov This suggests that a similar approach could be applied to the 2-aminopyrazolo[1,5-a]pyridine system to introduce a bromine atom at the desired position.
| Precursor/Substrate | Reagent(s) | Product | Key Feature |
| 2-Pyridineacetonitrile | 1. O-(Mesitylsulfonyl)hydroxylamine 2. Base | 2-Aminopyrazolo[1,5-a]pyridine | One-pot N-amination/cyclization |
| 2-Aminopyrazolo[1,5-a]pyridine | KBr, PIDA, H₂O | Brominated 2-Aminopyrazolo[1,5-a]pyridine | Regioselective bromination |
Direct Halogenation Strategies
Direct halogenation of the pyrazolo[1,5-a]pyridine core is a primary method for introducing halogen atoms. This can be achieved using various halogenating agents, with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), being commonly employed. These reactions often require elevated temperatures and organic solvents. rsc.orgresearchgate.net The regioselectivity of halogenation is a critical aspect, with the C3 position being a common site for electrophilic substitution. rsc.orgresearchgate.net
Recent advancements have focused on developing more environmentally friendly methods. For instance, a protocol using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature has been developed for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org Another approach involves a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides, promoted by K2S2O8. nih.gov
The choice of halogenating agent and reaction conditions can influence the degree of halogenation, allowing for mono- or di-halogenation. researchgate.net For example, varying the ratio of pyrazolo[1,5-a]pyrimidine to N-iodosuccinimide (NIS) can selectively produce mono- or di-iodinated products. researchgate.net
Ring Closure from Brominated Pyridine (B92270) Precursors
An alternative to direct halogenation is the construction of the pyrazolo[1,5-a]pyridine ring system from already brominated pyridine precursors. This strategy offers a high degree of control over the final substitution pattern. A common method involves the [3+2] cycloaddition of N-aminopyridinium ylides, generated from N-aminopyridines, with various dipolarophiles like alkenes and alkynes. organic-chemistry.orgnih.govacs.org This approach allows for the synthesis of a wide range of functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
Another significant ring-closure method is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners. beilstein-journals.org While this is more commonly associated with imidazo[1,5-a]pyridines, similar principles can be applied to pyrazolo[1,5-a]pyridine synthesis. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy for forming the fused pyrimidine ring in the analogous pyrazolo[1,5-a]pyrimidine system. nih.gov
The synthesis can also be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions. organic-chemistry.org
Introduction of the Amine Functionality
The introduction of an amine group onto the pyrazolo[1,5-a]pyridine scaffold can be accomplished through several methods. One common approach is through nucleophilic aromatic substitution (NAS) on a halogenated precursor. nih.gov This allows for the introduction of amino groups at specific positions.
Alternatively, the amine functionality can be incorporated from the start of the synthesis. For example, using N-amino-2-iminopyridines in cross-dehydrogenative coupling reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyridines with an amino group. nih.gov Similarly, the reaction of 5-aminopyrazoles is a cornerstone in the synthesis of the related pyrazolo[1,5-a]pyrimidine systems, where the amino group is inherent to the starting material. nih.gov
Photocatalytic methods have also emerged for C-H amination, providing a direct way to introduce amine groups onto aromatic systems, including N-heterocycles. acs.org
Advanced Coupling Reactions in Functionalization
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine nucleus. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
For this compound, the bromine atom at the 7-position serves as a handle for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. rsc.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like debromination. rsc.orgresearchgate.net The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. mdpi.com
The scope of the Suzuki-Miyaura reaction is broad, tolerating a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules. tcichemicals.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.org |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4, K3PO4 | 5-aryl-2-methylpyridin-3-amines nih.gov |
| Aryl halides | Aryl boronic acids | Pd(0) catalyst, base | Biaryl compounds tcichemicals.com |
Nucleophilic Aromatic Substitution (NAS) Reactions for Diverse Substitutions
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for modifying the pyrazolo[1,5-a]pyridine ring, particularly at positions activated by electron-withdrawing groups or containing a good leaving group like a halogen. nih.gov This reaction allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govnih.gov
In the context of this compound, the bromine atom can be displaced by various nucleophiles to introduce new functional groups. The positions 5 and 7 of the analogous pyrazolo[1,5-a]pyrimidine ring are common sites for NAS reactions. nih.gov These modifications are crucial in medicinal chemistry for tuning the pharmacological properties of the molecule. nih.gov
Regioselectivity and Diastereoselectivity in Pyrazolo[1,5-a]pyridine Synthesis
The control of regioselectivity is a paramount challenge and a key area of research in the synthesis of pyrazolo[1,5-a]pyridines. nih.gov The substitution pattern on the final molecule is determined by the regiochemistry of the ring-forming reactions.
In the [3+2] cycloaddition of N-aminopyridines, the regioselectivity is influenced by the electronic and steric properties of both the N-aminopyridine and the dipolarophile. acs.org For instance, in TEMPO-mediated [3+2] annulation-aromatization, the regioselectivity can be high and predictable. acs.org The use of different substituents on the starting N-aminopyridine can lead to the selective formation of specific isomers. acs.org
Similarly, in the cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine ring system, the nature of the 1,3-dicarbonyl compound directs the regiochemistry of the cyclization. nih.gov The reaction of unsymmetrical 1,3-diketones can potentially lead to two different regioisomers. tandfonline.com Careful control of reaction conditions and the choice of substrates are therefore essential to achieve the desired regiochemical outcome.
| Synthetic Method | Influencing Factors | Outcome |
|---|---|---|
| [3+2] Cycloaddition of N-aminopyridines | Substituents on N-aminopyridine and dipolarophile acs.org | Predictable formation of specific regioisomers acs.org |
| Cyclocondensation with 1,3-dicarbonyls | Structure of the 1,3-dicarbonyl compound nih.gov | Control over the substitution pattern on the pyrimidine ring nih.gov |
| Direct Halogenation | Reagent and reaction conditions researchgate.net | Selective substitution at specific positions (e.g., C3) rsc.orgresearchgate.net |
Advanced Characterization Techniques for Structural Elucidation of 7 Bromopyrazolo 1,5 a Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 7-Bromopyrazolo[1,5-a]pyridin-2-amine by providing detailed information about the chemical environment of each proton and carbon atom.
¹H-NMR Spectroscopy
Proton NMR (¹H-NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core and a signal for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would allow for the precise assignment of each proton to its position on the heterocyclic ring system.
¹³C-NMR Spectroscopy
Carbon-13 NMR (¹³C-NMR) is used to determine the number and types of carbon atoms in a molecule. In the case of this compound, the spectrum would display separate resonances for each of the seven carbon atoms of the bicyclic core. The chemical shifts would be indicative of their electronic environment, distinguishing between carbons bonded to nitrogen, bromine, or hydrogen, and identifying the carbon bearing the amine group.
Interactive Data Table: Predicted NMR Data
Specific experimental NMR data for this compound is not available in the provided search results. The following table is a hypothetical representation based on general principles for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.2-6.5 | s | - |
| H-4 | 6.8-7.2 | d | 8.0-9.0 |
| H-5 | 7.2-7.5 | t | 7.0-8.0 |
| H-6 | 7.0-7.3 | d | 7.0-8.0 |
| NH₂ | 5.0-6.0 | br s | - |
| C-2 | 150-155 | - | - |
| C-3 | 90-95 | - | - |
| C-3a | 140-145 | - | - |
| C-4 | 110-115 | - | - |
| C-5 | 125-130 | - | - |
| C-6 | 115-120 | - | - |
| C-7 | 105-110 | - | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
For this compound (C₇H₆BrN₃), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. Subsequent fragmentation of the molecular ion would produce a unique pattern of daughter ions. Analysis of these fragments can help to confirm the connectivity of the pyrazolo[1,5-a]pyridine core and the positions of the bromo and amine substituents. Common fragmentation pathways for pyrazole (B372694) and pyridine-containing heterocycles often involve ring cleavage and loss of small neutral molecules.
Interactive Data Table: Mass Spectrometry Data
| Ion Type | Calculated m/z | Isotopic Pattern |
| [M]+ (⁷⁹Br) | 210.9796 | Present |
| [M]+ (⁸¹Br) | 212.9776 | Present (approx. equal intensity to M+) |
| [M-Br]+ | 132.0613 | - |
| [M-NH₂]+ | 195.9636 | Bromine pattern |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data allows for the construction of a detailed molecular model. For this compound, this would confirm the planarity of the fused ring system and the exact location of the bromine and amine groups, leaving no ambiguity about the compound's isomeric form. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.
Theoretical and Computational Chemistry Studies on 7 Bromopyrazolo 1,5 a Pyridin 2 Amine
Quantum Mechanical (QM)-Based Scoring Protocols for Molecular Design
Quantum mechanical-based scoring protocols are advanced computational methods used to predict the binding affinities between a ligand, such as a derivative of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, and a biological target. These methods offer a higher level of accuracy compared to classical force fields by calculating the interaction energies from first principles.
In a study on a congeneric series of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting cyclin-dependent kinase 2 (CDK2), a QM-based scoring function was successfully developed and applied. nih.gov The protocol utilized a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup to handle the complexity of the ligand-protein system. nih.gov This approach involves treating the most critical parts of the system (the ligand and the active site) with a high-level QM method, while the rest of the protein is described by a more computationally efficient MM force field.
Key findings from the research on related compounds include:
Methodology: A DFT-D/PM6-D3H4X/AMBER setup was employed, representing a sophisticated QM/SQM/MM (Semi-empirical Quantum Mechanics/MM) approach. nih.gov
Structure Generation: The study explored two methods for generating the 3D structures of the inhibitor-CDK2 complexes: building modifications from an existing X-ray crystal structure and docking the compounds into the active site. nih.gov
Correlation with Experimental Data: The QM-based scores, calculated after optimization of the complex structures, showed a good correlation (r² = 0.64) with experimentally determined binding free energies when the structures were generated using the building protocol. nih.gov The docking approach, in this case, failed to produce a reliable correlation. nih.gov
Energy Decomposition: A significant advantage of this method is the ability to decompose the total interaction energy into contributions from different fragments of the ligand. This analysis helps to rationalize the differences in binding affinities across a series of compounds and provides valuable insights for rational drug design. nih.gov
This type of QM-based scoring protocol could be applied to 7-Bromopyrazolo[1,5-a]pyridin-2-amine to predict its binding affinity to various kinases or other relevant biological targets, thereby guiding its design and optimization as a potential inhibitor.
Table 1: Example of a QM-Based Scoring Protocol Setup
| Parameter | Description | Example from Study |
|---|---|---|
| System Level | Method | Application |
| QM Layer | DFT-D (Density Functional Theory with dispersion correction) | High-accuracy treatment of ligand and key active site residues. |
| SQM Layer | PM6-D3H4X (Semi-empirical method) | Intermediate region around the QM layer. |
| MM Layer | AMBER (Force Field) | Remainder of the protein and solvent. |
| Solvent Model | Generalized Born | Implicitly models the effect of the solvent. |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations can elucidate a wide range of properties derived from its electron distribution, which are fundamental to understanding its reactivity, stability, and intermolecular interactions.
DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. nih.gov From this optimized structure, various electronic properties can be calculated. These calculations are often performed using hybrid exchange-correlation functionals, such as B3LYP, which have been shown to be reliable for organic molecules. nih.govresearchgate.net
Key electronic properties determined by DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation properties. scispace.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and charge transfer. nih.gov It quantifies the delocalization of electron density between orbitals, which is key to understanding resonance and stability. researchgate.net
Table 2: Hypothetical DFT-Calculated Properties for a Pyrazolo[1,5-a]pyridine Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | C: -0.2, N: -0.5, Br: -0.1 | Shows partial charge distribution on individual atoms. |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. aps.org This methodology is essential for predicting the photophysical properties of a compound like this compound, such as its absorption and emission of light. These properties are critical for applications in areas like fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). nih.gov
TD-DFT calculations can simulate the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.). nih.gov The calculations provide the excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
Key photophysical properties predicted by TD-DFT:
Absorption Spectra: TD-DFT can predict the UV-Vis absorption spectrum, identifying the main electronic transitions. For many organic molecules, the lowest energy absorption band corresponds to the HOMO → LUMO transition. nih.gov
Emission Spectra: By optimizing the geometry of the first excited state (S₁), TD-DFT can predict the fluorescence emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift.
Nature of Transitions: The calculations reveal the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. scispace.com
Studies on related heterocyclic systems have demonstrated that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, can successfully reproduce experimental trends in absorption and emission wavelengths. nih.gov The choice of functional can be critical, especially for systems exhibiting charge-transfer character.
Table 3: Example of TD-DFT Predicted Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.10 | 400 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 4.13 | 300 | 0.05 | HOMO → LUMO+1 (75%) |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.com For this compound, docking studies are a primary tool for hypothesis-driven drug discovery, allowing researchers to predict its potential biological targets and understand the structural basis of its activity.
The docking process involves placing the ligand in the binding site of a protein and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating more favorable interactions. amazonaws.com Programs like AutoDock Vina are commonly used for these simulations. amazonaws.com
Insights gained from molecular docking studies include:
Binding Pose: Docking predicts the most likely three-dimensional arrangement of the ligand within the protein's active site.
Binding Affinity: The docking score provides a semi-quantitative estimation of the binding free energy, which helps in ranking different compounds.
Key Interactions: Analysis of the best-ranked docking pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein.
In studies of new pyrazolopyridine analogues, molecular docking has been used to investigate their potential as anticancer agents by showing favorable binding energies within the active sites of target proteins. nih.gov These theoretical studies are crucial for prioritizing which compounds to synthesize and test experimentally, saving significant time and resources. amazonaws.com
Table 4: Illustrative Molecular Docking Results for a Ligand in a Kinase Active Site
| Parameter | Result |
|---|---|
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Software | AutoDock Vina |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Leu83, Glu81, Phe80, Asp145 |
| Types of Interactions | Hydrogen bond with Glu81 backbone, Hydrophobic interactions with Leu83 and Phe80. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Bromopyrazolo 1,5 a Pyridin 2 Amine Analogs
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of 7-bromopyrazolo[1,5-a]pyridin-2-amine analogs can be significantly modulated by strategic substitutions at various positions on the bicyclic ring system. These modifications can enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.
Influence of the Bromine Atom at Position 7 on Reactivity and Biological Interactions
The bromine atom at position 7 of the pyrazolo[1,5-a]pyridine (B1195680) ring plays a multifaceted role in defining the chemical reactivity and biological profile of the molecule. As a halogen, it introduces a unique combination of electronic and steric effects. Its electron-withdrawing nature can influence the electron density of the entire heterocyclic system, which can be crucial for molecular recognition by biological targets.
Furthermore, the bromine atom is a key functional handle for synthetic diversification. It serves as a versatile leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling extensive exploration of the chemical space and the optimization of biological activity. For instance, the reactivity of halogenated pyrazolo[1,5-a]pyrimidines in such reactions is well-documented, providing a reliable strategy for generating diverse compound libraries. nih.govd-nb.info
Effects of Substituents at Position 3 on Binding Affinity and Efficacy
Position 3 of the pyrazolo[1,5-a]pyridine nucleus is a critical site for modification, with substituents at this position often playing a pivotal role in determining the binding affinity and efficacy of the analogs. A prominent example is the introduction of a carboxamide moiety, which has been shown to be a key pharmacophore in several biologically active compounds.
In the context of antitubercular agents, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have demonstrated potent activity against Mycobacterium tuberculosis. nih.govnih.gov The carboxamide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the target enzyme. SAR studies have revealed that the nature of the amine component of the carboxamide is also critical for activity.
Similarly, in the realm of kinase inhibitors, particularly Tropomyosin receptor kinase (Trk) inhibitors, the presence of an amide or related functionalities at position 3 significantly enhances inhibitory activity. For instance, picolinamide-substituted pyrazolo[1,5-a]pyrimidines have shown excellent enzymatic inhibition of TrkA. mdpi.com The ability to introduce diverse groups at this position allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.
The following table summarizes the structure-activity relationships of some 3-substituted pyrazolo[1,5-a]pyrimidine (B1248293) analogs as TrkA inhibitors.
| Compound | Substituent at Position 3 | TrkA IC50 (nM) |
|---|---|---|
| 8 | Picolinamide | 1.7 |
| 9 | Picolinamide | 1.7 |
| 16 | Pyrazole-3-carbonitrile | >10 |
| 17 | Triazole | >10 |
Significance of Substitutions at Position 5 on Activity
Position 5 of the pyrazolo[1,5-a]pyridine scaffold is another key site where modifications can dramatically influence biological activity. Substituents at this position often extend into a region of the binding site that allows for significant variation, and optimizing these substituents can lead to substantial gains in potency and selectivity.
For Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position has been shown to markedly increase inhibitory activity. mdpi.com In the development of antitubercular agents, SAR studies have indicated that the 5-position is optimal for substitution on the pyridine (B92270) ring. For example, a methyl group at position 5 resulted in higher potency against Mtb H37Rv strain compared to its placement at positions 4, 6, or 7. nih.gov Further studies showed that this 5-methyl group could be replaced by other moieties like methoxyl, ethyl, or chloride without a significant loss of anti-TB potency.
The following table presents data on the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamide analogs with different substituents at the 5-position.
| Compound | Substituent at Position 5 | H37Rv MIC (μM) |
|---|---|---|
| 5g | 5-Methyl | 0.004 |
| 5h | 4-Methyl | 0.008 |
| 5i | 6-Methyl | 0.596 |
| 5j | 7-Methyl | 0.014 |
| 5k | 5-Methoxy | 0.002 |
| 5m | 5-Ethyl | 0.004 |
| 5p | 5-Chloro | 0.004 |
Role of other Peripheral Substitutions (e.g., at Position 6)
While positions 3, 5, and 7 are often the primary focus of SAR studies, substitutions at other peripheral positions, such as position 6, can also play a significant role in modulating biological activity. For instance, a series of C-6 substituted pyrazolo[1,5-a]pyridine inhibitors of herpes simplex viruses have been identified. nih.gov These studies demonstrated that modifications at the 6-position can be used to fine-tune developability parameters like lipophilicity (clogP) while maintaining potent antiviral activity comparable to established drugs like acyclovir. nih.gov In the context of NTRK1 inhibitors, the introduction of a fluorine atom at the sixth position was found to contribute to maximizing their activity. mdpi.com
Contribution of Specific Moieties (e.g., carboxamide, hydrophobic groups, electron-donating/withdrawing groups)
Carboxamide Moiety: As previously discussed, the carboxamide group, particularly at position 3, is a critical pharmacophore for various biological activities, including antitubercular and kinase inhibitory effects. nih.govmdpi.com It provides key hydrogen bonding interactions that anchor the molecule to its biological target.
Hydrophobic Groups: The introduction of small hydrophobic groups can enhance binding to the often-hydrophobic ATP pockets of kinases. nih.gov The strategic placement of such groups can lead to more potent and selective kinase inhibition.
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituents can significantly influence the reactivity and biological interactions of the pyrazolo[1,5-a]pyridine core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring system, affecting its ability to interact with biological targets through mechanisms like π-π stacking and hydrogen bonding. nih.gov For example, in a series of antitubercular compounds, the introduction of both electron-donating (methoxy, ethyl) and electron-withdrawing (chloro) groups at position 5 resulted in potent analogs. nih.gov
Correlation of Structural Features with Photophysical Properties (e.g., Absorption and Emission Characteristics)
Beyond their therapeutic potential, pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have garnered interest for their fluorescent properties, making them promising candidates for applications in materials science and bioimaging. rsc.orgrsc.org The absorption and emission characteristics of these compounds are highly dependent on the nature and position of substituents on the heterocyclic core.
Studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that their absorption and emission spectra are strongly influenced by the electronic properties of the substituent at position 7. rsc.orgnih.gov Electron-donating groups (EDGs) at this position tend to enhance both the absorption and emission intensities. rsc.org This is attributed to an intramolecular charge transfer (ICT) process from the electron-rich substituent to the pyrazolo[1,5-a]pyrimidine core. Conversely, electron-withdrawing groups (EWGs) at the same position generally lead to lower absorption and emission intensities. rsc.org
The photophysical properties of these compounds also exhibit solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent. This phenomenon is particularly pronounced in molecules with a strong push-pull character, arising from the presence of both EDGs and EWGs on the aromatic system.
The following table summarizes the photophysical properties of a series of 7-substituted pyrazolo[1,5-a]pyrimidine analogs in tetrahydrofuran (B95107) (THF).
| Compound | Substituent at Position 7 | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl (EWG) | 360 | 3320 | 446 | 0.01 |
| 4b | 2,4-Dichlorophenyl (EWG) | 358 | 2727 | 414 | 0.08 |
| 4d | Phenyl (Neutral) | 354 | 3827 | 412 | 0.03 |
| 4e | 4-Methoxyphenyl (EDG) | 364 | 6547 | 418 | 0.30 |
| 4g | 4-(Diphenylamino)phenyl (Strong EDG) | 412 | 15008 | 510 | 0.68 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyridine derivatives, and how are reaction conditions optimized?
- Methodological Answer : A key approach involves nucleophilic substitution at position 7 using brominated precursors. For example, silylformamidine reagents can facilitate functionalization under mild conditions (e.g., stirring in benzene at room temperature), yielding high-purity products after recrystallization from hexane or pentane . Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and reaction time (e.g., 20 hours for complete conversion). Yields range from 71% to 90%, depending on substituent steric effects .
Q. How can NMR and IR spectroscopy confirm the structure of 7-bromopyrazolo[1,5-a]pyridin-2-amine derivatives?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks:
- Aromatic protons in the pyrazolo[1,5-a]pyridine core (δ 7.2–8.5 ppm).
- NH₂ protons (δ 5.5–6.5 ppm, broad singlet) .
- 13C NMR : Bromine substitution at position 7 shifts adjacent carbons downfield (e.g., δ 128–142 ppm) .
- IR : NH stretching (3346 cm⁻¹) and C=O stretches (1680–1725 cm⁻¹) confirm functional groups .
- Cross-validate with HRMS (e.g., [M + H]+ matching theoretical m/z within 0.0003 Da) .
Q. What safety protocols are critical when handling brominated pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to volatile byproducts (e.g., HBr).
- Store waste in halogen-specific containers and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How do substituents at positions 3 and 5 influence the regioselectivity of electrophilic substitution in pyrazolo[1,5-a]pyridines?
- Methodological Answer : Electron-withdrawing groups (e.g., NO₂ at position 3) deactivate the ring, directing electrophiles to position 7. Conversely, electron-donating groups (e.g., CH₃ at position 5) increase reactivity at position 8. Regioselectivity is confirmed via HMBC experiments, which correlate 15N-1H couplings to map tautomeric equilibria .
Q. How can conflicting elemental analysis data (e.g., C/H/N discrepancies) be resolved during compound characterization?
- Methodological Answer :
- Recalculate theoretical values using high-precision software (e.g., Gaussian) to account for isotopic contributions.
- Verify purity via HPLC (≥95%) and cross-check with combustion analysis.
- For example, a 0.2% nitrogen discrepancy in C₁₃H₁₁N₅O (theoretical N: 27.65% vs. found: 27.45%) may arise from residual solvent .
Q. What strategies mitigate amino-imine tautomerism in 7-aminopyrazolo[1,5-a]pyridines during biological assays?
- Methodological Answer :
- Stabilize the amino form using bulky substituents (e.g., trifluoromethyl at position 2) to sterically hinder tautomerization.
- Confirm tautomeric states via X-ray crystallography or 15N NMR .
Q. How does the trifluoromethyl group enhance the biological activity of 7-bromo derivatives in medicinal chemistry?
- Methodological Answer : The CF₃ group improves metabolic stability and binding affinity (e.g., IC₅₀ values < 1 µM for kinase inhibition). It also increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration. SAR studies show that CF₃ at position 2 synergizes with bromine at position 7 for anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
